4(Z),7(Z)-Decadienoic Acid-d5
Description
The Role of Stable Isotope-Labeled Compounds in Advanced Analytical Chemistry
The use of stable isotopes has revolutionized quantitative analysis in analytical chemistry. By introducing a known quantity of a labeled compound into a sample, researchers can overcome challenges associated with sample preparation and instrument variability, leading to more reliable and reproducible data.
Isotopic labeling is a technique where an atom or atoms in a molecule are replaced by their isotopic counterparts. For quantitative analysis, stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are commonly used. The fundamental principle behind their use in quantitative mass spectrometry is isotope dilution analysis. nih.gov
In this method, a known amount of the isotopically labeled compound, which serves as an internal standard, is added to a biological sample at the beginning of the sample preparation process. This "spiked" sample is then processed and analyzed, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Because the labeled internal standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same losses during extraction, derivatization, and analysis.
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. By comparing the signal intensity of the endogenous analyte to that of the known amount of internal standard, a precise and accurate quantification of the analyte in the original sample can be achieved. nih.gov This approach effectively corrects for variations in sample recovery and ionization efficiency, which are common sources of error in quantitative mass spectrometry.
Deuterium, a stable isotope of hydrogen, is a popular choice for isotopic labeling for several reasons. The replacement of hydrogen with deuterium results in a significant mass change, which is easily detectable by mass spectrometry. This clear mass shift minimizes the risk of isotopic overlap between the labeled standard and the unlabeled analyte.
Furthermore, deuterium-labeled compounds often have chemical and physical properties that are very similar to their non-labeled counterparts, ensuring they behave almost identically during chromatographic separation and ionization. This chemical equivalence is a critical assumption for the validity of the isotope dilution method. nih.gov The use of deuterium-labeled internal standards enhances the sensitivity and specificity of analytical methods, allowing for the accurate measurement of low-abundance molecules in complex biological matrices like plasma, urine, and tissues. szabo-scandic.com
Contextualizing 4(Z),7(Z)-Decadienoic Acid-d5 within Lipid and Metabolite Research
The study of fatty acids and their metabolites, known as lipidomics, is a rapidly growing field that aims to elucidate the roles of lipids in health and disease. This compound serves as a prime example of a tool used to investigate specific aspects of lipid metabolism.
The nomenclature of this compound provides specific information about its structure. "Deca-" indicates a ten-carbon chain. "-dienoic acid" signifies that it is a carboxylic acid with two double bonds. The "(Z)" designation refers to the cis configuration of the substituents around the double bonds, which are located at the 4th and 7th carbon atoms (counting from the carboxyl group). The "-d5" suffix indicates that five hydrogen atoms have been replaced by deuterium atoms. nih.gov
This compound is the deuterium-labeled form of 4(Z),7(Z)-decadienoic acid. nih.govglpbio.com Its primary role in research is as an internal standard for the precise quantification of its non-labeled counterpart by GC-MS or LC-MS. nih.govnih.gov It is also known to be an impurity that can be generated during the synthesis of other deuterated fatty acids, such as docosahexaenoic acid-d5. nih.gov
The research significance of this compound is directly linked to the biological importance of the molecule it is designed to measure. The non-labeled 4(Z),7(Z)-decadienoic acid has been identified as a significant biomarker in certain metabolic disorders. Specifically, elevated levels of this fatty acid have been found in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited disorder of fatty acid oxidation. researchgate.netpsu.edu Therefore, the ability to accurately quantify this fatty acid using its deuterated internal standard is crucial for the diagnosis and study of this condition. researchgate.net
Physicochemical Properties of 4(Z),7(Z)-Decadienoic Acid Variants
| Property | 4(Z),7(Z)-Decadienoic Acid | This compound |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₁D₅O₂ |
| Molecular Weight | 168.23 g/mol | 173.26 g/mol |
| CAS Number | 169392-17-0 | 2714087-40-6 |
| Appearance | Typically a solution in ethanol | Typically a solution in a solvent |
| Primary Use | Endogenous metabolite, biomarker | Internal standard for mass spectrometry |
Fatty acids are fundamental building blocks of lipids and play a myriad of essential roles in biological systems. They are integral components of cell membranes, where they influence fluidity, permeability, and the function of membrane-bound proteins. As a major source of energy, fatty acids are stored in the form of triacylglycerols and can be broken down through β-oxidation to produce ATP.
Beyond their structural and energetic functions, fatty acids and their derivatives act as signaling molecules in a vast array of cellular processes. They can regulate gene expression, act as precursors for the synthesis of potent signaling lipids like eicosanoids (prostaglandins, thromboxanes, and leukotrienes), and are involved in cell growth and differentiation.
The balance of different types of fatty acids, including saturated, monounsaturated, and polyunsaturated fatty acids, is critical for maintaining metabolic health. Imbalances in fatty acid metabolism are associated with numerous diseases, including cardiovascular disease, diabetes, inflammatory disorders, and neurological conditions. The study of fatty acids, therefore, provides a window into the metabolic state of an organism and is a key area of biomedical research.
Properties
Molecular Formula |
C10H11D5O2 |
|---|---|
Molecular Weight |
173.3 |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h3-4,6-7H,2,5,8-9H2,1H3,(H,11,12)/b4-3-,7-6-/i1D3,2D2 |
InChI Key |
VIQVVSKJFRPIIP-XAKJDLIPSA-N |
SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=CC/C=CCCC(O)=O |
Synonyms |
(4Z,7Z)-deca-4,7-dienoic-9,9/',10,10,10-d5 acid |
Origin of Product |
United States |
Synthetic Strategies and Production Aspects of 4 Z ,7 Z Decadienoic Acid D5
Chemical Synthesis Pathways for Deuterated Unsaturated Fatty Acids
The synthesis of deuterated unsaturated fatty acids is a specialized field driven by the need for internal standards in mass spectrometry and for research into the effects of isotope reinforcement on lipid peroxidation. researchgate.netfrontiersin.orgnih.gov
Several methods exist for introducing deuterium (B1214612) into PUFA structures. A key challenge is to achieve site-specific deuteration without altering the geometry of the double bonds, which are crucial for the molecule's biological function. researchgate.netmonash.edu
Catalytic Deuteration: One approach involves the use of a catalyst, such as a palladium-carbon catalyst, with a deuterium source like heavy hydrogen gas (D2). However, this method can be complex and may lead to the reduction of unsaturated bonds. google.com A more refined catalytic protocol uses deuterium oxide (D2O) as the deuterium source, which helps to prevent the formation of undesired side-products. monash.edu
Convergent Synthetic Strategies: These methods often involve building the target molecule from smaller, pre-deuterated fragments. For instance, a Wittig olefination can be used to create the double bonds, with deuterium introduced through the reduction of an ester with a deuterated reagent or via a nucleophilic reaction with deuterated paraformaldehyde. researchgate.net
Enzyme-Assisted Synthesis: Enzymes can offer high selectivity in chemical transformations. For example, immobilized lipase (B570770) has been used in the synthesis of deuterated phospholipids. acs.org
The primary goal of many of these deuteration strategies is to reinforce the bis-allylic positions of PUFAs. researchgate.netmonash.edu Substituting hydrogen with deuterium at these sites significantly slows down the rate of oxidation due to the kinetic isotope effect, thereby protecting the fatty acid from degradation. researchgate.netfrontiersin.org
Byproduct Formation and Purification Challenges in Related Syntheses
The presence of impurities and byproducts is a common challenge in multi-step chemical syntheses. The case of 4(Z),7(Z)-Decadienoic Acid-d5 highlights this issue within the production of complex deuterated molecules.
This compound is recognized as an impurity generated during the synthesis of Docosahexaenoic Acid-d5 (DHA-d5). netascientific.comglpbio.combertin-bioreagent.com DHA is a critical omega-3 fatty acid with 22 carbon atoms and 6 double bonds. caymanchem.com The synthesis of its deuterated form, DHA-d5, is a complex process where side reactions can lead to the formation of smaller, related molecules like this compound. netascientific.comglpbio.com
The purification of isotope-labeled fatty acids is crucial to ensure their suitability as analytical standards or for use in metabolic studies. Common techniques include:
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating fatty acids based on their physical and chemical properties. netascientific.comglpbio.comacs.org High-performance liquid chromatography (HPLC) is also frequently employed.
Derivatization: Fatty acids are often converted into more volatile esters, such as fatty acid methyl esters (FAMEs), to improve their separation and detection in GC-MS analysis. acs.orgresolvemass.ca
The presence of a complex mixture of desired products and impurities necessitates robust purification protocols to isolate the compound of interest to a high degree of purity.
Quality Control and Purity Assessment of Synthesized this compound
Ensuring the quality and purity of this compound is paramount, especially when it is intended for use as an internal standard for quantification by GC- or LC-MS. netascientific.comglpbio.combertin-bioreagent.com
Mass Spectrometry (MS): GC-MS and LC-MS are the primary methods for both identifying and quantifying this compound. netascientific.comglpbio.combertin-bioreagent.com These techniques can confirm the molecular weight and fragmentation pattern of the deuterated molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure and the position of the deuterium labels. mdpi.com
Purity Specification: Commercial preparations of this compound typically state a purity of ≥99% for all deuterated forms (d1-d5). netascientific.comcaymanchem.com
The use of stable isotope-labeled internal standards is a common practice in mass spectrometry to correct for variations in sample preparation and instrument response, although the necessity of this approach can sometimes be debated. nih.gov
Assessment of Deuterium Incorporation Efficiency
The utility of 4(Z),7(Z)-Decadienoic Acid-d₅ as an internal standard for mass spectrometry-based quantification hinges on the high and consistent incorporation of deuterium atoms. glpbio.comcaymanchem.com The assessment of deuterium incorporation efficiency is a critical quality control step that determines the percentage of molecules that have been successfully labeled with the desired number of deuterium isotopes. This analysis ensures that the mass difference between the labeled standard and the endogenous analyte is distinct and reliable for accurate quantification.
Product specifications indicate that the deuterium incorporation for 4(Z),7(Z)-Decadienoic Acid-d₅ meets high standards. caymanchem.com Analysis typically confirms that the vast majority of the compound exists in various deuterated forms (d₁-d₅), with minimal presence of the unlabeled (d₀) version. caymanchem.com
Deuterium Incorporation Specifications
| Isotopic Form | Specification | Source |
|---|---|---|
| Deuterated Forms (d₁-d₅) | ≥99% | caymanchem.com |
| Unlabeled Form (d₀) | ≤1% | caymanchem.com |
Analysis of Chemical Purity and Isotopic Integrity
These analyses are crucial to prevent interference from other structurally similar compounds or contaminants that could compromise analytical results. Standard methods for these assessments include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). glpbio.combertin-bioreagent.comcaymanchem.com These techniques can separate the compound from impurities and simultaneously determine its mass, confirming both its chemical identity and isotopic distribution. Product data sheets often provide specifications for both chemical purity and the extent of deuteration. caymanchem.com
Purity and Integrity Analysis
| Parameter | Specification | Analytical Method | Source |
|---|---|---|---|
| Chemical Purity (as 4(Z),7(Z)-Decadienoic Acid) | ≥90% | GC-MS or LC-MS | caymanchem.com |
| Isotopic Integrity (≥99% d₁-d₅) | Confirmed | Mass Spectrometry | netascientific.comcaymanchem.com |
Advanced Analytical Methodologies Employing 4 Z ,7 Z Decadienoic Acid D5
Mass Spectrometry-Based Quantification Utilizing 4(Z),7(Z)-Decadienoic Acid-d5 as an Internal Standard
Stable isotope dilution assays using deuterated standards like this compound are a cornerstone of quantitative analysis in various scientific disciplines. nih.govchemrxiv.org The principle lies in adding a known amount of the deuterated standard to a sample before any processing steps. lipidmaps.org The ratio of the signal from the analyte to the signal from the internal standard is then used to determine the concentration of the analyte, effectively nullifying the impact of procedural inconsistencies. lipidmaps.orgnih.gov
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, including fatty acids. researchgate.neteuropa.eu The use of a deuterated internal standard like this compound is critical for accurate quantification in GC-MS analysis of fatty acids. nih.govlipidmaps.org
To enhance the volatility and improve the chromatographic behavior of fatty acids for GC-MS analysis, a derivatization step is often necessary. jfda-online.comrestek.com Common derivatization methods include:
Esterification: This is a widely used method where the carboxylic acid group is converted into an ester, most commonly a methyl ester (FAME). gcms.cz Reagents like boron trifluoride in methanol (B129727) (BF3-methanol) are effective for this purpose. restek.com
Silylation: This process involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. restek.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed. restek.com
The choice of derivatization reagent depends on the specific requirements of the analysis and the nature of the sample matrix. gcms.cz For instance, pentafluorobenzyl (PFB) bromide is used to create derivatives that are highly sensitive in negative chemical ionization (NCI) mode, significantly improving detection limits. lipidmaps.org
Optimizing GC-MS parameters is crucial for achieving good separation and sensitive detection of 4(Z),7(Z)-Decadienoic acid and its deuterated standard. Key parameters to consider include:
| Parameter | Typical Setting/Consideration | Rationale |
| Column | A long, non-polar or medium-polarity capillary column (e.g., 100-200m) is often used. nih.govshimadzu.com | Provides excellent separation of fatty acid isomers. nih.gov |
| Injector Temperature | Typically set around 250°C. nih.govlipidmaps.org | Ensures efficient volatilization of the derivatized analytes. |
| Oven Temperature Program | A temperature gradient is employed to separate fatty acids with different chain lengths and degrees of unsaturation. lipidmaps.orgeuropa.eu | Allows for the resolution of a wide range of fatty acids in a single run. nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) is often preferred for derivatized fatty acids. lipidmaps.orglipidmaps.org | Offers high sensitivity and specificity for electrophilic derivatives. lipidmaps.org |
| Mass Analyzer Mode | Selected Ion Monitoring (SIM) is used to monitor specific ions corresponding to the analyte and internal standard. nih.gov | Increases sensitivity and selectivity by focusing on ions of interest. |
Table 1: Key GC-MS Parameters for Fatty Acid Analysis
A study by Tintrop et al. demonstrated the use of a Zebron ZB-FAME capillary column with a specific temperature program for the analysis of fatty acid methyl esters, highlighting the importance of chromatographic conditions in separating these compounds. nih.gov
LC-MS is a versatile technique that is particularly well-suited for the analysis of non-volatile and thermally labile compounds, including underivatized fatty acids. researchgate.netnih.gov The use of this compound as an internal standard is equally important in LC-MS to ensure accurate quantification. caymanchem.comglpbio.com
The choice of LC separation mode is critical for resolving fatty acids from other components in a complex matrix. Common modes include:
Reversed-Phase (RP) Chromatography: This is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. shodex.comwaters.com Longer chain fatty acids are generally retained longer in RP-LC. shodex.com
Hydrophilic Interaction Liquid Chromatography (HILIC): In HILIC, a polar stationary phase is used with a less polar mobile phase. This mode can provide alternative selectivity, with shorter-chain fatty acids being more strongly retained. shodex.com
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange properties can offer unique selectivity for separating free fatty acids. waters.com
The selection of the appropriate column and mobile phase is crucial for achieving the desired separation. shodex.comwaters.com For instance, a study comparing a C18 column with a HILIC column demonstrated different elution orders for saturated fatty acids. shodex.com
Table 2: Comparison of LC Separation Modes for Fatty Acids
| Separation Mode | Stationary Phase Example | Typical Elution Order |
|---|---|---|
| Reversed-Phase | C18 | Longer chains elute later shodex.com |
| HILIC | Polymer-based with quaternary ammonium (B1175870) groups | Shorter chains elute later shodex.com |
Tandem mass spectrometry (MS/MS) significantly enhances the specificity of quantification by reducing chemical noise and distinguishing the analyte from isobaric interferences. wikipedia.orglabmanager.com This is achieved by selecting a specific precursor ion (the molecular ion of the analyte or internal standard) and then fragmenting it to produce characteristic product ions. nationalmaglab.org
The most common MS/MS technique for quantification is Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM). wikipedia.orgchromatographyonline.com In an SRM experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. chromatographyonline.com This highly selective detection method minimizes the impact of matrix effects and ensures that only the compound of interest is being measured. frontiersin.org
The development of high-resolution mass spectrometry (HRMS) has also provided powerful tools for fatty acid analysis, offering high mass accuracy for both precursor and product ions, further increasing confidence in compound identification and quantification. labmanager.commdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Strategies for Method Validation in Quantitative Analysis with this compound
Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended use. europa.eu When using this compound as an internal standard in quantitative assays, such as those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), several key validation parameters must be rigorously assessed. bertin-bioreagent.com
Assessment of Linearity and Dynamic Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval over which this proportionality, along with acceptable levels of precision and accuracy, is maintained. europa.eu
To establish linearity, a series of calibration standards are prepared at different concentrations, while the concentration of the internal standard, this compound, is kept constant in each standard. acs.org A calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. nih.gov The relationship is then evaluated using linear regression analysis. A correlation coefficient (R²) value close to 1.0 indicates a strong linear relationship. nih.govjsbms.jp The dynamic range is typically established from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), covering the expected concentration range in study samples. nih.gov
Table 1: Representative Calibration Curve Data for Quantification of 4(Z),7(Z)-Decadienoic Acid using this compound as an Internal Standard
| Analyte Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 4,890 | 98,540 | 0.050 |
| 5.0 | 25,110 | 101,230 | 0.248 |
| 10.0 | 51,340 | 102,110 | 0.503 |
| 50.0 | 248,760 | 99,880 | 2.491 |
| 100.0 | 505,210 | 100,560 | 5.024 |
| 250.0 | 1,245,330 | 99,950 | 12.459 |
| 500.0 | 2,510,880 | 101,450 | 24.750 |
Linear Regression Analysis: y = 0.0498x + 0.0015; R² = 0.9998
Precision and Accuracy Determination
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy refers to the closeness of the test results obtained by the method to the true value. europa.eueuropa.eu The use of an internal standard like this compound significantly enhances both precision and accuracy by correcting for variations in sample processing and instrument response. chromatographyonline.com
Precision is assessed at two levels:
Repeatability (Intra-assay precision): The precision over a short interval of time with the same analyst and equipment. europa.eu
Intermediate Precision (Inter-assay precision): Expresses variations within a single laboratory, such as on different days, with different analysts, or on different equipment. europa.eu
Accuracy is determined by analyzing quality control (QC) samples prepared at known concentrations (typically low, medium, and high) and calculating the percent recovery of the measured concentration relative to the nominal concentration.
Table 2: Summary of Precision and Accuracy Data for a Validated Assay Using this compound
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%RSD) (n=6) | Inter-Assay Precision (%RSD) (n=18) | Accuracy (% Recovery) |
|---|---|---|---|---|
| Low | 3.0 | 4.5% | 6.8% | 104.2% |
| Medium | 75.0 | 2.8% | 4.1% | 98.7% |
| High | 400.0 | 2.1% | 3.5% | 101.5% |
Evaluation of Matrix Effects and Their Mitigation
The sample matrix consists of all components other than the analyte of interest. In complex biological samples like plasma or tissue homogenates, these components can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement. nih.govresearchgate.net This phenomenon, known as the matrix effect, can severely compromise the accuracy and reproducibility of quantitative results. researchgate.net
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). chromatographyonline.commdpi.com this compound is an ideal SIL-IS because it co-elutes with the unlabeled analyte and experiences nearly identical ionization suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively normalized, leading to accurate quantification. chromatographyonline.com
The matrix effect can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) with the response of the analyte in a neat solution. The internal standard's ability to track and correct for this effect is then confirmed.
Table 3: Evaluation of Matrix Effect Mitigation Using this compound
| Matrix Type | Analyte Response (No IS) | Matrix Effect (%) | Analyte/IS Ratio | Corrected Response Variation (%) |
|---|---|---|---|---|
| Neat Solution (Solvent) | 100,000 | N/A | 1.00 | N/A |
| Plasma | 65,000 | -35% (Suppression) | 0.98 | -2.0% |
| Urine | 72,000 | -28% (Suppression) | 1.03 | +3.0% |
| Tissue Homogenate | 51,000 | -49% (Suppression) | 0.97 | -3.0% |
Applications of 4 Z ,7 Z Decadienoic Acid D5 in Lipidomics Research
Targeted Lipidomics for Quantitative Analysis of Fatty Acids
Targeted lipidomics focuses on the measurement of a predefined group of lipids, offering high sensitivity and specificity. In this context, 4(Z),7(Z)-Decadienoic Acid-d5 is an invaluable tool for the quantitative analysis of its endogenous analogue, 4(Z),7(Z)-Decadienoic Acid, and other structurally similar fatty acids.
Fatty acid profiling, which involves the comprehensive quantification of fatty acids in a biological sample, is fundamental to research in metabolism, cell signaling, and chemical ecology. The accuracy of this profiling is critically dependent on the use of appropriate internal standards. This compound fulfills this role by mimicking the behavior of the target analyte throughout the analytical process. acs.org By adding a known quantity of the deuterated standard to a sample at the initial extraction stage, any subsequent variability, including incomplete extraction, degradation, or fluctuations in mass spectrometer signal, affects both the analyte and the standard equally. lcms.cz The final quantification is based on the ratio of the signal from the endogenous compound to that of the deuterated standard, providing a highly reliable measurement.
Table 1: Physicochemical Properties of Analyte and Internal Standard
| Property | 4(Z),7(Z)-Decadienoic Acid | This compound | Rationale for Use as Standard |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₁D₅O₂ | Isotopic substitution creates a mass shift for MS detection. |
| Molecular Weight | 168.23 g/mol | 173.26 g/mol | The mass difference allows for distinct detection by the mass spectrometer. |
| Chromatographic Behavior | Virtually Identical | Virtually Identical | Ensures co-elution and exposure to the same matrix effects. |
| Ionization Efficiency | Virtually Identical | Virtually Identical | Provides a stable ratio for quantification, correcting for signal suppression or enhancement. |
| Chemical Reactivity | Virtually Identical | Virtually Identical | Ensures both compounds behave identically during derivatization and sample handling. |
4(Z),7(Z)-Decadienoic Acid and its derivatives are known to function as semiochemicals (e.g., pheromones) in insects, mediating crucial behaviors such as mating. pherobase.comnih.gov For instance, its acetate (B1210297) ester is a component of the lesser date moth's sex pheromone. The study of chemical ecology often requires the precise quantification of these compounds to understand insect behavior, population dynamics, and to develop pest management strategies. nih.govd-nb.info
In a typical research scenario, an extract from an insect's pheromone gland would be analyzed to determine the exact amount of the fatty acid-derived pheromone produced. rsc.orgresearchgate.net By spiking the gland extract with a known amount of this compound, researchers can use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify the native compound, even when it is present in picogram or nanogram quantities. This approach is critical for correlating pheromone production levels with factors like age, diet, or environmental conditions. biorxiv.org The deuterated standard is also essential for studying the biosynthesis and degradation of the natural compound in these organisms. nih.gov
Table 2: Illustrative Data for Quantification of 4(Z),7(Z)-Decadienoic Acid in an Insect Gland Extract
This table presents simulated data from a targeted GC-MS analysis.
| Sample ID | Internal Standard (IS) Added (ng) | Analyte (d0) Peak Area | IS (d5) Peak Area | Area Ratio (Analyte/IS) | Calculated Amount of Analyte (ng) |
| Calibration 1 | 10 | 15,100 | 30,250 | 0.50 | 5 |
| Calibration 2 | 10 | 30,150 | 30,100 | 1.00 | 10 |
| Calibration 3 | 10 | 60,500 | 30,300 | 1.99 | 20 |
| Insect Gland Extract | 10 | 25,650 | 30,180 | 0.85 | 8.5 |
Integration into Comprehensive Lipidomic Workflows
The use of this compound is not an isolated step but is an integral part of a multi-stage lipidomics workflow, from sample collection to final data interpretation.
A robust and reproducible sample preparation protocol is the foundation of any quantitative lipidomics study. The process typically begins with the homogenization of a biological tissue (e.g., insect glands, hemolymph) in the presence of an extraction solvent, often a mixture like chloroform/methanol (B129727). creative-proteomics.com Crucially, the internal standard, this compound, is added at this earliest stage to ensure it experiences the same extraction inefficiencies and potential degradation as the target analyte. nih.gov
For analysis by GC-MS, free fatty acids must be chemically modified in a process called derivatization to increase their volatility. springernature.commdpi.com A common method is transesterification to form fatty acid methyl esters (FAMEs). nih.gov Both the endogenous fatty acid and its deuterated standard undergo this reaction, yielding derivatives that can be efficiently separated and detected by the GC-MS system.
Following data acquisition by the mass spectrometer, specialized software is used to process the raw data. youtube.com The software identifies the chromatographic peaks corresponding to the target analyte and the internal standard based on their specific mass-to-charge ratios (m/z) and retention times. It then integrates the area under each peak to determine signal intensity.
Quantification is achieved using a calibration curve. lcms.cz This curve is constructed by analyzing a series of standards containing known concentrations of the non-labeled analyte and a fixed concentration of the deuterated internal standard. A plot of the peak area ratio (analyte/internal standard) versus the analyte concentration yields a linear relationship. The concentration of the analyte in the biological samples can then be accurately determined by interpolating their measured peak area ratios onto this calibration curve. metwarebio.commdpi.com
Table 3: Example Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,520 | 54,800 | 0.10 |
| 5.0 | 27,800 | 55,100 | 0.50 |
| 10.0 | 54,900 | 54,950 | 1.00 |
| 25.0 | 138,000 | 55,200 | 2.50 |
| 50.0 | 274,500 | 54,900 | 5.00 |
Investigations into Specific Lipid Classes and Pathways
The ability to accurately quantify specific fatty acids like 4(Z),7(Z)-Decadienoic Acid is essential for investigating the metabolic pathways that produce them. In insects, fatty acids are precursors to a vast array of pheromones, and their biosynthesis involves a series of enzymatic steps, including desaturation and chain-shortening. nih.govd-nb.info
By using this compound as an internal standard, researchers can quantify the final product of a biosynthetic pathway under different experimental conditions. For example, if a gene suspected to encode a specific desaturase is silenced (e.g., via RNA interference), targeted lipidomics can be used to measure the resulting change in the production of 4(Z),7(Z)-Decadienoic Acid. A significant decrease in the fatty acid's concentration would provide strong evidence for the gene's function in that pathway. This approach allows for the detailed mapping of metabolic networks and the identification of key enzymes involved in the production of biologically active lipids.
Analysis of Polyunsaturated Fatty Acid (PUFA) Metabolism in Model Systems
The study of polyunsaturated fatty acid (PUFA) metabolism is critical for understanding numerous physiological and pathological processes. nih.gov this compound plays a significant role as an internal standard in tracing the metabolic fate of PUFAs in various model systems, including cell cultures and animal models.
Researchers utilize stable isotope-labeled standards to perform quantitative analyses of metabolic pathways. researchgate.net In a typical experiment, a known quantity of this compound is added to a biological sample. The sample is then processed to extract the lipids, which are subsequently analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). By comparing the signal intensity of the endogenous (naturally occurring) fatty acids to the known concentration of the deuterated standard, scientists can accurately determine the absolute quantities of these metabolites. nih.gov
This methodology is crucial for investigating the enzymatic processes of desaturation and elongation that convert shorter-chain fatty acids into long-chain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). researchgate.netmdpi.com For instance, by incubating cells with a precursor PUFA and then measuring the resulting products, researchers can map the efficiency and regulation of these metabolic pathways. The use of this compound ensures that the quantitative data reflecting these metabolic conversions are robust and reproducible.
| PUFA Metabolite | Control Group (pmol/mg protein) | Treatment Group (pmol/mg protein) | Fold Change |
|---|---|---|---|
| 4(Z),7(Z)-Decadienoic Acid | 15.2 ± 1.8 | 14.8 ± 2.1 | 0.97 |
| α-Linolenic acid | 25.4 ± 3.1 | 8.9 ± 1.5 | 0.35 |
| Eicosapentaenoic acid (EPA) | 40.1 ± 4.5 | 65.7 ± 5.8 | 1.64 |
| Docosahexaenoic acid (DHA) | 88.9 ± 9.2 | 135.4 ± 11.3 | 1.52 |
Research on Lipid Signatures in Cellular and Organismal Models
A "lipid signature" or lipidome refers to the complete profile of lipid molecules in a biological system, which can change in response to physiological state, disease, or external stimuli. nih.gov Identifying and quantifying these signatures is a key objective in lipidomics, as they can serve as biomarkers for disease diagnosis or for monitoring therapeutic responses. The accuracy required for this type of research heavily relies on the use of internal standards like this compound.
An important application is in the study of metabolic disorders. For example, the non-deuterated form, 4(Z),7(Z)-Decadienoic acid, is known to be elevated in the plasma of individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid oxidation. caymanchem.com In organismal models developed to study this disease, precise measurement of this and other fatty acids is essential to validate the model and to test the effects of potential therapies.
By adding this compound to samples from both control and disease-model organisms, researchers can reliably quantify and compare the lipid profiles. This allows for the clear identification of the lipid signature associated with the disease state. This quantitative approach enables the discovery of subtle yet significant alterations in lipid metabolism, providing deeper insights into the molecular mechanisms of the pathology. nih.gov These findings in cellular and organismal models are foundational for translating lipidomics research into clinical applications.
| Fatty Acid | Control Model (μM) | MCAD-Deficient Model (μM) | Significance (p-value) |
|---|---|---|---|
| 4(Z),7(Z)-Decadienoic Acid | 0.5 ± 0.1 | 12.3 ± 2.5 | <0.001 |
| Octanoic Acid | 2.1 ± 0.4 | 45.8 ± 8.1 | <0.001 |
| Linoleic Acid | 150.7 ± 18.2 | 145.9 ± 20.3 | >0.05 |
| Arachidonic Acid | 210.4 ± 25.6 | 205.1 ± 22.9 | >0.05 |
Applications of 4 Z ,7 Z Decadienoic Acid D5 in Metabolic Tracing Studies
Stable Isotope Tracing for Elucidating Metabolic Flux
Metabolic flux analysis utilizes stable isotope-labeled compounds to trace the path of atoms through metabolic pathways. nih.gov This technique provides a dynamic view of cellular metabolism that cannot be achieved by simply measuring metabolite concentrations. nih.govnih.gov By administering 4(Z),7(Z)-Decadienoic Acid-d5 to an experimental model, researchers can gain quantitative insights into the flow of this fatty acid and its derivatives through various biochemical reactions.
The core application of this compound in metabolic tracing is to follow the journey of its carbon skeleton through interconnected metabolic networks. nih.gov When cells or organisms metabolize this deuterated fatty acid, the deuterium (B1214612) label is retained in its subsequent products.
For instance, if this compound undergoes β-oxidation, it will be broken down into smaller acetyl-CoA units. These units will carry the deuterium label (as d-acetyl-CoA). These labeled units can then enter the tricarboxylic acid (TCA) cycle. By using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), researchers can detect and quantify the incorporation of deuterium into TCA cycle intermediates, such as citrate, malate, and succinate. nih.govisotope.com This provides direct evidence of the contribution of this specific fatty acid to central carbon metabolism. isotope.com The pattern and extent of labeling in downstream metabolites reveal the activity of the pathways involved. nih.govagilent.com
The turnover rate of a metabolite refers to the rate at which it is synthesized and degraded. Stable isotopes are a primary tool for quantifying these dynamics in vivo. nih.gov By introducing a known amount of this compound, its rate of disappearance from a biological compartment (like plasma or a specific tissue) can be monitored over time.
Simultaneously, the rate of appearance of its labeled metabolic products can be measured. This "pulse-chase" approach allows for the calculation of the fatty acid's half-life and the flux through the metabolic pathways it enters. For example, the rate at which the d5-label is incorporated into complex lipids like triglycerides would reflect the rate of lipid synthesis from this precursor.
Below is a hypothetical data table illustrating how results from such an experiment might be presented.
| Time Point (Hours) | Plasma this compound Concentration (μM) | Labeled Triacylglyceride (d5-TAG) in Liver Tissue (nmol/g) |
| 0 | 100.0 | 0.0 |
| 1 | 75.2 | 15.8 |
| 2 | 56.1 | 28.4 |
| 4 | 31.5 | 45.3 |
| 8 | 9.8 | 55.1 |
| 12 | 2.1 | 51.9 |
Elucidation of Fatty Acid Metabolic Pathways in Non-Human Biological Systems
Isotope tracers are essential for mapping and understanding the intricacies of fatty acid metabolism, including degradation, elongation, and synthesis of more complex lipids. rsc.orgnih.gov
Mitochondrial β-oxidation is the primary pathway for fatty acid degradation, breaking down fatty acyl-CoA molecules into acetyl-CoA units. nih.govplos.org To investigate this process using this compound, the compound would be introduced to a non-human biological system, such as isolated mitochondria, cultured cells, or an animal model. plos.org
As the deuterated fatty acid is processed through the four steps of the β-oxidation cycle—oxidation, hydration, oxidation, and thiolysis—it would generate deuterated acetyl-CoA (d-acetyl-CoA) and a shorter deuterated fatty acyl-CoA. nih.gov The detection of these d-labeled products would confirm the activity of the pathway. Furthermore, by measuring the rate of their formation, the efficiency of β-oxidation for this specific fatty acid can be determined. This approach can also be used to identify potential defects or alterations in the β-oxidation pathway in disease models. nih.govmdpi.com
Cells can modify fatty acids by extending their carbon chains (elongation) or introducing double bonds (desaturation). ijs.sinih.govresearchgate.net These processes are crucial for producing a diverse range of fatty acids required for various cellular functions. researchgate.net
If this compound were used as a substrate for these pathways, its deuterium-labeled backbone would be incorporated into newly formed, longer, and more unsaturated fatty acids. For example, if the 10-carbon backbone of this compound is elongated, one might detect d5-labeled 12-carbon or 14-carbon fatty acids. If it is desaturated, new labeled polyunsaturated fatty acids would appear. Analyzing the lipid profile of the system for these new deuterated species would provide clear evidence of the activity of elongase and desaturase enzymes on this specific substrate. researchgate.netnih.gov
The following table presents potential findings from a study tracking the metabolic conversion of the tracer.
| Fatty Acid Species | Isotope Label | Abundance (Relative to Total Labeled Species) | Implied Pathway |
| 4(Z),7(Z)-Decadienoic Acid | d5 | 65% | Substrate |
| 6(Z),9(Z)-Dodecadienoic Acid | d5 | 20% | Elongation |
| 4(Z),7(Z),10(Z)-Tridecatrienoic Acid | d5 | 10% | Desaturation & Elongation |
| Other Labeled Metabolites | d5 | 5% | e.g., β-oxidation products |
Fatty acids are the fundamental building blocks for complex lipids, including glycerolipids (e.g., triglycerides for energy storage) and phospholipids (essential components of cell membranes). embopress.org Tracing studies with this compound would allow for the direct observation of its incorporation into these larger lipid molecules.
After administration of the tracer, lipids would be extracted from the cells or tissues and analyzed by mass spectrometry. The detection of the d5-label within specific lipid classes, such as phosphatidylcholine or triacylglycerols, would demonstrate that this compound is actively used for the synthesis of these complex lipids. embopress.org This methodology enables researchers to quantify the rate of synthesis of different lipid species and understand how metabolic conditions or disease states affect the flow of fatty acids into various lipid pools. mdpi.com
Contributions to Understanding Metabolic Heterogeneity in Tissues and Cells (Non-Human)
Metabolic heterogeneity refers to the variation in metabolic activities and pathway utilization among different tissues in an organism, or even among different cells within the same tissue. This heterogeneity is crucial for the specialized functions of organs and cells. Isotope tracing has been instrumental in revealing this complex metabolic organization springernature.comsemanticscholar.orgprinceton.edu.
For instance, studies in mammalian models have shown that different regions of the kidney exhibit distinct metabolic preferences. The kidney cortex primarily uses glutamine and citrate for the tricarboxylic acid (TCA) cycle, while the medulla preferentially utilizes fatty acids springernature.comnih.gov. Similarly, in the brain, the contribution of various carbon sources to the TCA cycle can vary significantly between regions like the hippocampus and the midbrain, especially under different dietary conditions springernature.comnih.gov.
The use of a labeled fatty acid tracer, such as this compound, would theoretically allow researchers to follow its uptake and metabolism within different tissues and cell types. By analyzing the distribution of the deuterium label in downstream metabolites—such as elongated fatty acids, products of beta-oxidation (e.g., acetyl-CoA and its derivatives), or complex lipids—one could map the spatial differences in fatty acid metabolism. This approach helps to build a comprehensive picture of how different tissues contribute to systemic lipid homeostasis.
Table 1: Illustrative Research Findings on Metabolic Heterogeneity in Non-Human Models
| Tissue/Organ | Metabolic Process | Key Finding | Potential Tracer |
|---|---|---|---|
| Kidney | Energy Metabolism | Cortex favors gluconeogenesis and uses glutamine/citrate; Medulla favors glycolysis and fatty acid oxidation springernature.comnih.gov. | ¹³C-Glucose, ¹³C-¹⁵N-Glutamine, Deuterated Fatty Acids |
| Brain | TCA Cycle Substrates | Under a ketogenic diet, 3-hydroxybutyrate contributes most strongly in the hippocampus and least in the midbrain springernature.comnih.gov. | ¹³C-Ketone Bodies, ¹³C-Glucose |
| Liver & Heart | Fatty Acid Crosstalk | Characterization of fatty acid metabolic exchange between the liver and heart demonstrates inter-organ collaboration nih.gov. | ¹³C-Fatty Acids |
| Tumors | Glucose Metabolism | Tumors often exhibit high rates of glycolysis even in the presence of oxygen (the Warburg effect), but in vivo studies show significant heterogeneity springernature.com. | ¹³C-Glucose |
Spatially Resolved Isotope Tracing Methodologies
To investigate metabolic heterogeneity at a finer level, traditional metabolomic techniques that rely on tissue homogenization are insufficient as they lose spatial information. Spatially resolved isotope tracing methodologies have been developed to overcome this limitation. A prominent technique is the coupling of stable isotope infusion with imaging mass spectrometry (IMS), such as matrix-assisted laser desorption/ionization (MALDI-IMS) springernature.comsemanticscholar.orgprinceton.edunih.gov.
This method, sometimes referred to as iso-imaging, involves administering a stable isotope-labeled nutrient (like a deuterated fatty acid) to an animal model. After a designated period, tissues are harvested, sectioned, and analyzed by MALDI-IMS. The mass spectrometer can then detect and map the distribution of the original tracer and its labeled metabolites across the tissue section with high spatial resolution. This allows for the direct visualization of metabolic activity in different anatomical structures springernature.comsemanticscholar.orgnih.gov. For example, this technique has been used to visualize the distinct glycolytic and gluconeogenic fluxes in the medulla and cortex of the kidney, respectively springernature.comnih.gov.
By applying this methodology with this compound, researchers could potentially visualize which specific regions within a tissue, such as a tumor or the brain, actively take up and metabolize this fatty acid. The resulting data would provide a detailed map of fatty acid metabolism, highlighting areas of high and low activity that correlate with cellular function or pathological state.
Metabolic activity is also compartmentalized at the level of organs and subcellular organelles. Understanding the metabolic crosstalk between these compartments is essential for comprehending systemic physiology. Recent approaches in spatial isotope tracing allow for the deep probing of metabolic activity and the characterization of inter-tissue metabolic communication in living organisms nih.gov.
Studies have successfully used stable isotopes to trace the metabolic fate of nutrients as they are exchanged between organs. For example, researchers have characterized the metabolic crosstalk of fatty acids between the liver and the heart, and the exchange of glutamine between the kidney, liver, and brain nih.gov. These studies reveal how organs collaborate to maintain metabolic homeostasis.
A deuterated tracer like this compound could be employed to investigate how different biological compartments handle exogenous fatty acids. For instance, after administration, the liver might initially take up and process the fatty acid, releasing it back into circulation in the form of other lipids. Other tissues, like the heart or skeletal muscle, would then take up these labeled lipids for their own energy needs. By tracking the d5-label, one could quantify the flux of this fatty acid and its metabolites between these distinct biological compartments, providing insights into the dynamics of lipid trafficking and utilization in health and disease.
Table 2: Illustrative Data from a Spatially Resolved Isotope Tracing Experiment This table presents hypothetical data to illustrate the type of results obtained from an iso-imaging experiment using a deuterated fatty acid tracer.
| Tissue Region | Labeled Precursor (Relative Abundance) | Labeled Metabolite A (Relative Abundance) | Labeled Metabolite B (Relative Abundance) |
|---|---|---|---|
| Kidney Cortex | 100 ± 8 | 15 ± 3 | 5 ± 1 |
| Kidney Medulla | 85 ± 7 | 45 ± 5 | 20 ± 4 |
| Liver Lobule A | 100 ± 10 | 70 ± 6 | 35 ± 5 |
| Liver Lobule B | 90 ± 9 | 65 ± 7 | 30 ± 4 |
This hypothetical data illustrates how metabolic activity can differ between the cortex and medulla of the kidney, with the medulla showing higher conversion of the precursor fatty acid into downstream metabolites A and B.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Acetyl-CoA |
| Citrate |
| Fatty Acids |
| Glucose |
| Glutamate |
| Glutamine |
Advancements and Methodological Considerations in Stable Isotope Labeling with 4 Z ,7 Z Decadienoic Acid D5
Optimizing Stable Isotope-Labeled Internal Standard Selection
The selection of an appropriate stable isotope-labeled internal standard is critical for the accuracy and precision of quantitative assays. The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery.
Considerations for Isotopic Purity and Labeling Position
High isotopic purity is a crucial characteristic of a reliable internal standard. The presence of unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration. For 4(Z),7(Z)-decadienoic acid-d5, a high degree of deuteration is essential to minimize the contribution of the unlabeled isotopologue to the analyte signal.
The position of the deuterium (B1214612) labels within the molecule is another critical factor. Labels should be placed in positions that are not susceptible to exchange with protons from the solvent or during sample processing. For fatty acids like this compound, deuterium atoms are typically introduced into the carbon backbone at locations remote from the carboxylic acid group to prevent loss. The stability of the label ensures that the mass difference between the analyte and the internal standard is maintained throughout the analytical process.
Table 1: Key Considerations for this compound as an Internal Standard
| Consideration | Importance | Implication for this compound |
| Isotopic Purity | Minimizes the contribution of unlabeled analyte in the internal standard. | A higher percentage of d5 isotopologue ensures more accurate quantification. |
| Labeling Position | Ensures the stability of the deuterium labels and prevents exchange. | Deuterium atoms placed on the carbon backbone, away from the carboxylic acid group, enhance stability. |
| Chemical Purity | Reduces the presence of other interfering compounds. | High chemical purity ensures that the measured signal is solely from the internal standard. |
Impact of Mass Difference on Analytical Signal Resolution
A sufficient mass difference between the analyte and the internal standard is necessary to prevent spectral overlap and ensure accurate measurement of each species. A mass difference of at least 3 atomic mass units (amu) is generally recommended to avoid cross-talk between the analyte and internal standard signals chromatographyonline.com. The five deuterium atoms in this compound provide a mass difference of 5 amu, which is typically sufficient to resolve its signal from that of the unlabeled analyte in most mass spectrometers.
The resolving power of the mass spectrometer also plays a role in the ability to distinguish between the analyte and the internal standard. Higher resolution instruments can more effectively separate ions with small mass-to-charge (m/z) differences, further reducing the risk of spectral interference.
Mitigating Challenges in Deuterated Internal Standard Applications
While deuterated internal standards are widely used, their application is not without challenges. The "deuterium effect" and analyte-to-internal standard cross-signal contribution are two key issues that need to be addressed to ensure data quality.
Addressing Chromatographic and Extraction Behavior Differences (Deuterium Effect)
The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule, a phenomenon known as the "deuterium effect" or "isotope effect". In reversed-phase liquid chromatography (LC), deuterated compounds may elute slightly earlier than their non-deuterated counterparts chromatographyonline.comnih.gov. This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can affect the molecule's hydrophobicity.
This difference in retention time can be problematic if the analyte and internal standard experience different degrees of matrix effects, such as ion suppression or enhancement, at different points in their elution profiles. To mitigate this, chromatographic conditions should be optimized to ensure the complete co-elution of the analyte and the internal standard chromatographyonline.com.
Table 2: Illustrative Example of the Deuterium Effect on Retention Time
| Compound | Typical Retention Time (minutes) |
| 4(Z),7(Z)-Decadienoic Acid | 10.2 |
| This compound | 10.1 |
This table provides a hypothetical example to illustrate the potential for a slight shift in retention time due to the deuterium effect.
Strategies for Reducing Analyte-to-Internal Standard Cross-Signal Contribution
Cross-signal contribution, or "cross-talk," occurs when the isotopic distribution of the analyte overlaps with the signal of the internal standard, or vice versa nih.govresearchgate.net. This can be caused by the natural abundance of heavy isotopes (e.g., ¹³C) in the analyte, which can result in an isotopologue with the same nominal mass as the internal standard. Impurities in the internal standard can also contribute to the analyte signal.
Several strategies can be employed to minimize cross-signal contribution:
Increasing the mass difference: As previously mentioned, a larger mass difference between the analyte and the internal standard reduces the likelihood of isotopic overlap.
Using a higher concentration of the internal standard: This can help to overwhelm any contribution from the analyte's isotopic tail nih.govresearchgate.net. However, this approach must be used judiciously to avoid detector saturation.
Mathematical correction: In some cases, the contribution of the analyte to the internal standard signal can be calculated and subtracted from the measured response nih.gov.
Integration with Multi-Omics Approaches in Research
Stable isotope labeling with compounds like this compound is increasingly being integrated into multi-omics studies, particularly in the fields of metabolomics and lipidomics. These approaches aim to provide a comprehensive understanding of biological systems by measuring multiple types of molecules (e.g., genes, proteins, metabolites) simultaneously.
In lipidomics, deuterated fatty acids can be used as internal standards for the accurate quantification of a wide range of fatty acids in complex biological samples. This quantitative data can then be integrated with data from other omics platforms, such as transcriptomics and proteomics, to elucidate the role of fatty acid metabolism in various physiological and pathological processes. For example, researchers can correlate changes in fatty acid profiles with alterations in the expression of genes and proteins involved in lipid metabolism. This integrated approach has the potential to reveal novel biomarkers and therapeutic targets for diseases such as metabolic syndrome, cardiovascular disease, and cancer.
The use of this compound and other stable isotope-labeled standards is fundamental to generating the high-quality, quantitative data that is essential for meaningful multi-omics integration.
Combining Lipidomics with Other Metabolomic Techniques
The integration of lipidomics with broader metabolomics represents a significant methodological advancement for obtaining a comprehensive snapshot of a biological system's metabolic state. Lipidomics, a sub-discipline of metabolomics, focuses specifically on the lipids in a cell or tissue, while metabolomics covers the full spectrum of small molecules. nih.gov Historically, the chemical differences between hydrophobic lipids and polar metabolites necessitated separate analytical workflows. However, recent innovations aim to merge these analyses into single, more efficient runs. rsc.orgwiley.com
Stable isotope-labeled compounds like this compound are crucial in these integrated approaches, primarily serving as internal standards. acs.org The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantification in mass spectrometry-based metabolomics. acs.orgnih.gov By adding a known quantity of the labeled standard to a sample, variations arising from sample preparation and instrument analysis can be normalized, allowing for accurate and reproducible quantification of the corresponding endogenous analyte. nih.goviroatech.com
Beyond quantification, labeled fatty acids can be used as metabolic tracers to provide a dynamic view of metabolic processes. selectscience.net While a standard metabolomics analysis measures the static levels of metabolites, introducing a labeled substrate allows researchers to track its conversion into downstream products over time. selectscience.net This approach, known as metabolic flux analysis, is essential for understanding the rates of metabolic pathways, which cannot be discerned from concentration data alone. medchemexpress.com For instance, a deuterated fatty acid could be traced as it is incorporated into complex lipids like triglycerides or phospholipids, or as it is broken down for energy.
Modern workflows that combine different chromatographic techniques, such as hydrophilic interaction chromatography (HILIC) for polar metabolites and reversed-phase (RP) chromatography for lipids, enable the analysis of both fractions from a single sample in one instrumental run. rsc.orgwiley.com This enhances throughput and provides a more holistic view of metabolic reprogramming in various conditions. nih.gov
| Analyte Class | Examples | Typical Analytical Approach |
|---|---|---|
| Polar Metabolites | Amino Acids, Organic Acids, Sugars, Nucleotides | Hydrophilic Interaction Chromatography (HILIC)-MS |
| Non-Polar Lipids | Fatty Acyls, Glycerolipids, Sphingolipids, Sterol Lipids | Reversed-Phase (RP) Chromatography-MS |
| Integrated Workflow | Comprehensive coverage of the above classes | Dual-column LC-MS systems, sequential analysis |
Synergistic Use in Systems Biology Studies
Systems biology aims to develop a comprehensive understanding of biological systems by integrating multiple layers of biological information, from the genome to the metabolome. selectscience.net Metabolomics and lipidomics data provide a direct readout of the biochemical activity in a cell, representing the final output of genomic, transcriptomic, and proteomic regulation. The dynamic information provided by stable isotope labeling is particularly valuable in this context.
The use of tracers like this compound is central to metabolic flux analysis (MFA), a cornerstone of systems biology. medchemexpress.comwikipedia.org MFA quantifies the rates (fluxes) of metabolic reactions within a network, providing insight into how cells allocate resources and respond to perturbations. wikipedia.org By tracking the incorporation of deuterium from this compound into various lipid species and other downstream metabolites, researchers can map active metabolic pathways and identify bottlenecks or points of dysregulation. nih.gov
This kinetic data is critical for constructing and validating computational models of metabolism. These models can simulate the behavior of complex metabolic networks and predict how the system will respond to genetic mutations or environmental changes. The integration of flux data derived from stable isotope tracing experiments dramatically improves the predictive power of these models.
For example, by tracing a labeled fatty acid, researchers can quantify its contribution to different cellular processes, such as:
Energy Production: Tracking its oxidation through beta-oxidation and the tricarboxylic acid (TCA) cycle. nih.gov
Lipid Synthesis and Remodeling: Following its incorporation into cellular membranes (phospholipids) or energy storage molecules (triglycerides). nih.gov
Signaling Pathways: Measuring its conversion into signaling lipids.
This multi-faceted information allows for a more complete picture of cellular function, enabling researchers to connect changes in lipid metabolism to broader cellular processes like gene expression and protein activity, which is the ultimate goal of systems biology. silantes.com
| Systems Biology Application | Contribution of Stable Isotope Labeling | Example Data Generated |
|---|---|---|
| Metabolic Pathway Elucidation | Traces the flow of atoms through biochemical reactions to map active pathways. silantes.com | Identification of labeled downstream metabolites. |
| Metabolic Flux Analysis (MFA) | Provides quantitative rates of metabolic reactions, revealing the dynamic activity of the network. wikipedia.org | Absolute or relative flux values (e.g., nmol/min/mg protein). |
| Computational Model Validation | Offers experimental data to constrain and validate predictive models of metabolism. | Comparison of experimentally measured fluxes with model predictions. |
| Understanding Nutrient Fate | Determines how specific nutrients are utilized and allocated to different cellular functions. nih.gov | Percentage of a labeled substrate incorporated into biomass vs. energy production. |
Q & A
Q. How can researchers differentiate between artifactual and biologically significant results in this compound studies?
- Answer : Apply Hill’s criteria for causation:
- Strength (effect size >2-fold vs. controls).
- Consistency across replicate experiments.
- Biological plausibility (e.g., known receptor interactions).
- Dose-response relationship.
- Elimination of confounding variables (e.g., solvent toxicity) via counter-screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
